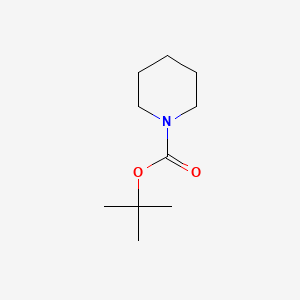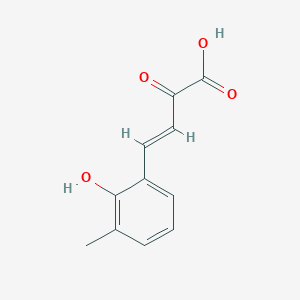
2-Hydroxy-3-methylbenzylidenepyruvic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-methylbenzylidenepyruvic acid is an 2-oxo monocarboxylic acid consisting of pyruvic acid having a 2-hydroxy-3-methylbenzylidene group at the 3-position. It derives from a pyruvic acid.
Aplicaciones Científicas De Investigación
Analytical Chemistry in Alcoholic Beverages : A study by Gracia-Moreno et al. (2015) focused on the quantitative determination of hydroxy acids, including derivatives similar to 2-Hydroxy-3-methylbenzylidenepyruvic acid, in wines and other alcoholic beverages. These compounds may have significant sensory effects in these beverages (Gracia-Moreno et al., 2015).
Corrosion Inhibition : Research by Aziz et al. (2022) and Saady et al. (2018) demonstrates the use of compounds like N-2-methylbenzylidene-4-antipyrineamine, a derivative of this compound, as corrosion inhibitors for mild steel in acidic environments. This highlights its potential application in industrial maintenance and preservation (Aziz et al., 2022), (Saady et al., 2018).
Antibacterial Applications : Gein et al. (2013) and Gein et al. (2015) explored the synthesis and antibacterial activity of certain derivatives of this compound, suggesting its relevance in developing new antibacterial agents (Gein et al., 2013), (Gein et al., 2015).
Environmental Applications : A study by Vikneshvaran and Velmathi (2017) used Schiff bases derived from L-Tryptophan and methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate for the corrosion inhibition of stainless steel. This indicates its utility in protecting materials in acidic environments (Vikneshvaran & Velmathi, 2017).
Chemical Synthesis : Research by Aghamali̇yev et al. (2018) involved synthesizing derivatives like 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, highlighting the compound's role in the synthesis of new chemical entities. Such research could have implications in materials science and polymer chemistry (Aghamali̇yev et al., 2018).
Biocatalysis : Kumar et al. (2015) explored the use of derivatives in biocatalytic transesterification reactions. This research underlines the potential of this compound in biocatalytic processes, particularly in selective acylation and deacylation reactions (Kumar et al., 2015).
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(E)-4-(2-hydroxy-3-methylphenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-7-3-2-4-8(10(7)13)5-6-9(12)11(14)15/h2-6,13H,1H3,(H,14,15)/b6-5+ |
Clave InChI |
DWONKORAGIKGGD-AATRIKPKSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)/C=C/C(=O)C(=O)O)O |
SMILES canónico |
CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide](/img/structure/B1242225.png)
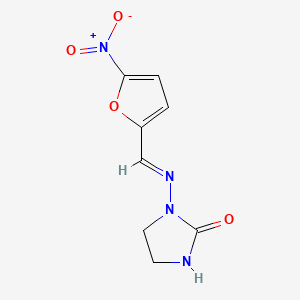

![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)
![3-Methyl-benzoic acid 4-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B1242233.png)
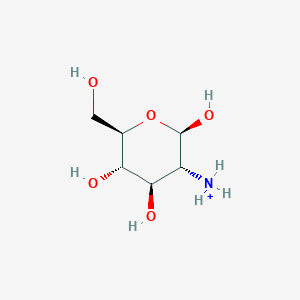
![4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1242237.png)
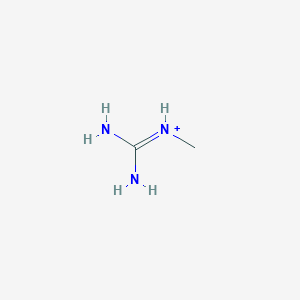
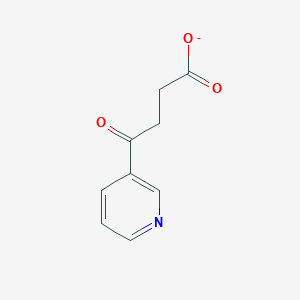
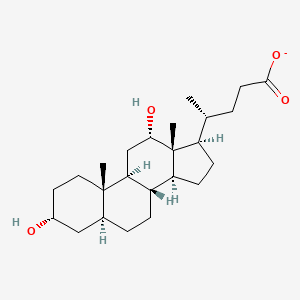
![2-(1-Adamantyl)-4-chloro-5-[(4-fluorophenyl)methylamino]-3-pyridazinone](/img/structure/B1242246.png)

